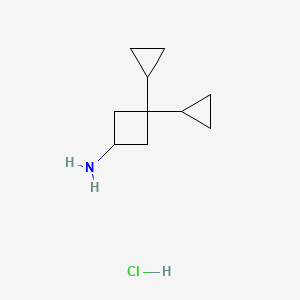
2-Methoxycarbonyl-cyclobutene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid is an organic compound with the molecular formula C7H8O4 It is a cyclobutene derivative with two carboxylic acid groups, one of which is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of dimethyl carbonate with cyclobutene-1,2-dicarboxylic acid in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of 2-(methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of cyclobutene-1,2-dione derivatives.
Reduction: Formation of 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylic acid.
Substitution: Formation of various substituted cyclobutene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other materials with specific structural properties.
Mecanismo De Acción
The mechanism of action of 2-(methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may act as a substrate or inhibitor for enzymes that catalyze reactions involving carboxylic acids and esters.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
- 2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Uniqueness
2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties compared to its cyclobutane, cyclohexane, and cyclopentane analogs. The presence of the double bond in the cyclobutene ring can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
2-methoxycarbonylcyclobutene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESBZKQBYYRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)


![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)




![2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
